3-[[(1R,2R)-2-(2-cyanoethylamino)-1,2-diphenylethyl]amino]propanenitrile
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Overview
Description
3-[[(1R,2R)-2-(2-cyanoethylamino)-1,2-diphenylethyl]amino]propanenitrile is a complex organic compound with the molecular formula C20H22N4 This compound is characterized by its unique structure, which includes a cyanoethylamino group and a diphenylethyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(1R,2R)-2-(2-cyanoethylamino)-1,2-diphenylethyl]amino]propanenitrile typically involves multiple steps. One common method includes the reaction of 1,2-diphenylethylamine with 2-bromoacetonitrile under basic conditions to form an intermediate. This intermediate is then reacted with 2-cyanoethylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-[[(1R,2R)-2-(2-cyanoethylamino)-1,2-diphenylethyl]amino]propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitriles or amines.
Scientific Research Applications
3-[[(1R,2R)-2-(2-cyanoethylamino)-1,2-diphenylethyl]amino]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[(1R,2R)-2-(2-cyanoethylamino)-1,2-diphenylethyl]amino]propanenitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-[[(1R,2R)-2-(2-aminoethylamino)-1,2-diphenylethyl]amino]propanenitrile
- 3-[[(1R,2R)-2-(2-methylaminoethylamino)-1,2-diphenylethyl]amino]propanenitrile
Uniqueness
3-[[(1R,2R)-2-(2-cyanoethylamino)-1,2-diphenylethyl]amino]propanenitrile is unique due to its cyanoethylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where these properties are advantageous.
Properties
CAS No. |
664345-36-2 |
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Molecular Formula |
C20H22N4 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-[[(1R,2R)-2-(2-cyanoethylamino)-1,2-diphenylethyl]amino]propanenitrile |
InChI |
InChI=1S/C20H22N4/c21-13-7-15-23-19(17-9-3-1-4-10-17)20(24-16-8-14-22)18-11-5-2-6-12-18/h1-6,9-12,19-20,23-24H,7-8,15-16H2/t19-,20-/m1/s1 |
InChI Key |
UOSGBHIGLINCHD-WOJBJXKFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)NCCC#N)NCCC#N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NCCC#N)NCCC#N |
Origin of Product |
United States |
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